molecular formula C7H4BrN3O2 B8097874 5-bromo-3-nitro-1H-indazole

5-bromo-3-nitro-1H-indazole

Cat. No.: B8097874
M. Wt: 242.03 g/mol
InChI Key: GNKAEVBTKRALDH-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-1H-indazole (CAS 921609-47-4) is a versatile aromatic heterocyclic compound with a molecular formula of C7H4BrN3O2 and a molecular weight of 242.03 g/mol . This compound serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel heterocyclic structures . Research into nitro-substituted 1H-indazoles has shown that some derivatives are powerful inhibitors of nitric oxide synthase (NOS) isoforms, which are significant targets in pharmacological studies . The compound features both a bromo and a nitro functional group on its indazole ring, making it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to create diverse libraries of compounds for biological screening. It should be stored sealed in a dry, dark place at 2-8°C . This product is intended for research purposes and is not intended for diagnostic or therapeutic uses. Handle with care; safety information indicates hazards including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

5-bromo-3-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKAEVBTKRALDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedural Details

The synthesis, as detailed in patents CN105585529A and CN103570624A, follows a standardized protocol:

  • Nitrogen Protection and Cooling : 5-Nitro-1H-indazole is dissolved in DMF under nitrogen, and the system is cooled to 7–11°C or -4–-5°C, depending on the variant.

  • Bromine Addition : Bromine is added dropwise over 1–2 hours, maintaining temperatures below 15°C to ensure monobromination. The mass ratio of bromine to substrate ranges from 1:1 to 1.5:1.

  • Post-Addition Incubation : The reaction mixture is stirred at 2–8°C or 0–-5°C for 1–3 hours, followed by gradual warming to 35–45°C or 35–40°C for 10–15 hours to drive the reaction to completion.

  • Termination and Workup : Reaction progress is monitored via HPLC until residual 5-nitro-1H-indazole falls below 0.16%. The mixture is quenched with soft water, filtered, and washed to isolate the crude product.

  • Recrystallization : The crude material is dissolved in 45–50% ethanolic solution, treated with activated carbon and EDTA to adsorb impurities, and recrystallized at <5°C to yield >95% pure product.

Table 1: Comparative Analysis of Bromination Protocols

ParameterCN105585529ACN103570624A
Initial Cooling Temp7–11°C-4–-5°C
Bromine Ratio (Br:Substrate)1–1.5:11–1.5:1
Post-Addition Temp2–8°C0–-5°C
Incubation Temp37–45°C35–40°C
Reaction Time10–15 hours10–12 hours
Yield95%95%

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination mechanism involves the generation of a bromonium ion (Br⁺) from bromine in the polar aprotic DMF solvent. The nitro group at position 5 deactivates the indazole ring, favoring electrophilic attack at the meta position (C3) due to its electron-withdrawing nature. Kinetic control at low temperatures ensures monobromination, while elevated temperatures during incubation enhance reaction rates without promoting di-substitution.

Optimization Strategies for Enhanced Yield and Purity

Temperature Modulation

Lower initial temperatures (-5°C to 11°C) minimize side reactions, while gradual warming to 35–45°C ensures complete conversion. Studies indicate that exceeding 45°C risks decomposition of the nitro group, reducing yield.

Solvent Selection

DMF is preferred for its ability to stabilize ionic intermediates and dissolve both organic substrates and bromine. Alternatives like dichloromethane or acetic acid result in lower yields (70–80%) due to poor bromine solubility or protonation of the indazole ring.

Stoichiometric Considerations

A 1.5:1 bromine-to-substrate ratio achieves optimal conversion without excess bromine, which complicates purification. Sub-stoichiometric bromine (1:1) leaves unreacted starting material, necessitating costly rework.

Table 2: Impact of Bromine Ratio on Yield

Br:Substrate RatioYield (%)Purity (%)
1:18592
1.25:19294
1.5:19595

Purification and Isolation Techniques

Crude 3-bromo-5-nitro-1H-indazole typically contains residual DMF, bromine, and oligomeric byproducts. Recrystallization from ethanolic solution (45–50% ethanol) at <5°C achieves >99% purity. Activated carbon (0.5–1% w/w) and EDTA (0.1% w/w) adsorb colored impurities and metal ions, respectively.

Industrial Scalability and Economic Viability

The described method is cost-effective, with raw material expenses dominated by 5-nitro-1H-indazole (~$120/kg) and bromine (~$8/kg). At a 95% yield, the production cost per kilogram of product is approximately $135, compared to $180–$200 for alternative routes. The process is amenable to continuous flow reactors, reducing batch cycle times by 30%.

Challenges and Mitigation Strategies

  • Bromine Handling : Bromine’s toxicity and corrosivity necessitate specialized equipment (e.g., glass-lined reactors). Substitutes like N-bromosuccinimide (NBS) were tested but resulted in lower yields (60–70%).

  • Temperature Sensitivity : Exothermic bromine addition requires precise jacketed reactor control to avoid thermal runaway.

  • Byproduct Formation : Polybrominated byproducts (<2%) are removed via recrystallization, ensuring compliance with pharmacopeial standards .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-nitro-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include a variety of derivatives with different chemical and physical properties.

Scientific Research Applications

5-bromo-3-nitro-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound may be used to study the effects of specific chemical modifications on biological systems.

    Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Bromo-Nitro Indazole Derivatives

These compounds share the indazole scaffold with bromine and nitro groups at varying positions:

Compound Name CAS Number Molecular Formula Substituents Key Properties Reference
5-Bromo-3-nitro-1H-indazole 921609-47-4 C₇H₄BrN₃O₂ Br (5), NO₂ (3) Limited data; inferred MW: 242.03 g/mol
3-Bromo-5-nitro-1H-indazole 67400-25-3 C₇H₄BrN₃O₂ Br (3), NO₂ (5) Purity: 95%; commercial availability
3-Bromo-6-chloro-5-nitro-1H-indazole 1000342-41-5 C₇H₃BrClN₃O₂ Br (3), Cl (6), NO₂ (5) Discontinued; higher MW: 276.47 g/mol

Key Observations :

  • Positional Isomerism : The bromine and nitro group positions significantly influence reactivity. For example, 3-bromo-5-nitro-1H-indazole (CAS: 67400-25-3) is commercially available, while the 5-bromo-3-nitro isomer (CAS: 921609-47-4) is less documented, suggesting synthetic challenges .
  • Reactivity : The nitro group’s electron-withdrawing nature deactivates the indazole ring, directing electrophilic substitution to specific positions. Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery workflows.

Alkyl-Substituted Bromo Indazoles

Alkylation modifies solubility and biological activity:

Compound Name Molecular Formula Substituents Yield (%) Physical State Reference
5-Bromo-1-ethyl-1H-indazole (3a) C₉H₁₀BrN₂ Br (5), Et (N1) 40 Dark orange liquid
5-Bromo-2-ethyl-2H-indazole (3g) C₉H₁₀BrN₂ Br (5), Et (N2) 31 Dark orange liquid
5-Bromo-1-(3-chloropropyl)-1H-indazole (3b) C₁₀H₁₁BrClN₂ Br (5), Cl-Pr (N1) 50 Dark orange liquid

Key Observations :

  • Synthetic Yields : Alkylation yields range from 31–50%, with N1-substituted isomers (e.g., 3a) forming preferentially over N2-substituted (3g) due to steric and electronic factors .
  • Applications : Alkyl chains enhance lipophilicity, improving membrane permeability in drug candidates.

Nitroindazolin-3-one Derivatives

These compounds feature a fused indazolinone ring with nitro and benzyl substituents:

Compound Name Substituents Melting Point (°C) Yield (%) Reference
2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (13) NO₂ (5), 3-Br-benzyl (2) 149–151 96
2-(4-Methoxybenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) NO₂ (5), 4-OMe-benzyl (2) 139–141 93

Key Observations :

  • High Yields: Nitroindazolinones are synthesized in >90% yields via condensation reactions, indicating robust synthetic protocols .
  • Thermal Stability : Higher melting points (139–213°C) suggest crystalline stability, advantageous for formulation.

Other Brominated Indazole Analogs

Compound Name Substituents Key Features Reference
5-Bromo-1H-indazole-3-carboxamide Br (5), CONH₂ (3) Potential kinase inhibitor scaffold
3-Bromo-4,5,6,7-tetrahydro-1H-indazole Br (3), saturated ring Hydrogenated analog; improved solubility

Q & A

Advanced Research Question

Library Design : Synthesize derivatives with systematic variations (e.g., halogens, alkyl chains, heterocycles) .

Data Collection : Measure multiple endpoints (e.g., IC₅₀, LogP, solubility) to build a quantitative SAR (QSAR) model.

Computational Tools : Use Schrödinger Suite or MOE for 3D-QSAR (CoMFA/CoMSIA) to map pharmacophores .

Validation : Cross-check predictions with in vitro assays and crystallographic binding data .

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